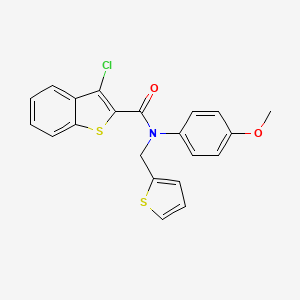![molecular formula C24H25N3O3 B11362263 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B11362263.png)
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one is a complex organic compound that features both indole and pyrrolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced through a cyclization reaction involving an appropriate precursor, such as a γ-lactam.
Coupling of Indole and Pyrrolidinone: The final step involves coupling the indole and pyrrolidinone structures. This can be achieved through a condensation reaction using reagents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, especially at the indole nitrogen, using alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: N-alkylated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways.
Medicine
Medically, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the pyrrolidinone ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-ylcarbonyl)pyrrolidin-2-one: Lacks the methoxy group and the dihydroindole structure.
1-(2-(1H-indol-3-yl)ethyl)pyrrolidin-2-one: Similar structure but without the carbonyl group on the indole moiety.
Uniqueness
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one is unique due to the presence of both a methoxy-substituted indole and a dihydroindole structure. This combination provides distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H25N3O3 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C24H25N3O3/c1-30-19-6-7-21-20(13-19)17(14-25-21)8-10-26-15-18(12-23(26)28)24(29)27-11-9-16-4-2-3-5-22(16)27/h2-7,13-14,18,25H,8-12,15H2,1H3 |
InChI Key |
ZMKGZYMHGMJWTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11362183.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11362184.png)
![4-methyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11362199.png)
![3-methoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B11362207.png)
![N-(2,3-dimethylphenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11362213.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)butanamide](/img/structure/B11362218.png)
![N-[(4-chlorophenyl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11362219.png)
![2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-ethyl-1-piperazinyl)ethanone](/img/structure/B11362226.png)

![3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B11362246.png)
![4-({5-[1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate](/img/structure/B11362249.png)
![N-[4-(1-Allyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-2-chloro-benzamide](/img/structure/B11362261.png)
![N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-4-chlorobenzamide](/img/structure/B11362269.png)
![5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11362270.png)
